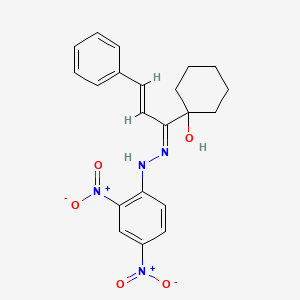![molecular formula C17H13ClFN3O2 B5799307 N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide](/img/structure/B5799307.png)
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as CMFOB, and it belongs to the class of benzamide derivatives. CMFOB has been shown to exhibit promising biological activities, including anti-inflammatory, analgesic, and anti-cancer properties.
作用机制
The mechanism of action of CMFOB is not fully understood, but it is believed to involve the modulation of several signaling pathways. CMFOB has been shown to inhibit the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in inflammation and cancer. CMFOB also modulates the expression of several genes involved in cell cycle regulation and apoptosis, leading to the inhibition of cancer cell growth.
Biochemical and physiological effects:
CMFOB has been shown to exhibit several biochemical and physiological effects. In vitro studies have shown that CMFOB inhibits the production of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6. CMFOB also reduces the activation of microglia and astrocytes, leading to a decrease in neuroinflammation. In cancer cells, CMFOB induces apoptosis and inhibits the proliferation of cancer cells, leading to a decrease in tumor growth.
实验室实验的优点和局限性
CMFOB has several advantages for lab experiments. It exhibits a high level of purity and stability, making it suitable for long-term storage and large-scale production. CMFOB is also highly soluble in organic solvents, making it easy to work with in the lab. However, CMFOB has some limitations, including its potential toxicity and limited bioavailability in vivo. Further studies are needed to address these limitations and optimize the therapeutic potential of CMFOB.
未来方向
Several future directions for the study of CMFOB can be identified. One potential direction is to investigate the potential of CMFOB as a therapeutic agent for neuroinflammatory diseases, such as multiple sclerosis and Alzheimer's disease. Another direction is to explore the potential of CMFOB as a chemotherapeutic agent for various types of cancer. Further studies are also needed to optimize the synthesis method of CMFOB and improve its bioavailability in vivo. Overall, the study of CMFOB holds great promise for the development of novel therapeutics for a wide range of diseases.
合成方法
The synthesis of CMFOB involves the reaction of 3-fluoro-N-methylbenzamide with 4-chlorophenylhydrazine and ethyl chloroformate in the presence of a base. The resulting product is then treated with sodium azide and triethylamine to yield the final product, CMFOB. This synthesis method has been optimized to provide a high yield of pure CMFOB, making it suitable for large-scale production.
科学研究应用
CMFOB has been extensively studied for its potential therapeutic applications. In vitro and in vivo studies have shown that CMFOB exhibits anti-inflammatory and analgesic properties by inhibiting the production of pro-inflammatory cytokines and reducing the activation of microglia and astrocytes. CMFOB has also been shown to exhibit anti-cancer properties by inducing apoptosis and inhibiting the proliferation of cancer cells.
属性
IUPAC Name |
N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-fluoro-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFN3O2/c1-22(17(23)12-3-2-4-14(19)9-12)10-15-20-16(21-24-15)11-5-7-13(18)8-6-11/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEOWWFMMXYQCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC(=NO1)C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-fluoro-N-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-(3,4-dimethoxyphenyl)-1-{[2-(3-pyridinylmethylene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5799228.png)

![N-(2-phenylethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carbothioamide](/img/structure/B5799240.png)


![{2-[(2-chlorophenyl)amino]-4-phenyl-1,3-thiazol-5-yl}acetic acid](/img/structure/B5799271.png)


![N-{[(2-hydroxyphenyl)amino]carbonothioyl}-3-(4-methoxyphenyl)acrylamide](/img/structure/B5799312.png)

![2-methyl-3-({[(4-methylphenyl)thio]acetyl}amino)benzoic acid](/img/structure/B5799319.png)

![1-{[(4-chlorophenyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B5799330.png)
